![molecular formula C5H12O4 B3321603 (S)-2-(2-Hydroxyethoxy)-2-methoxyethanol CAS No. 136418-24-1](/img/structure/B3321603.png)
(S)-2-(2-Hydroxyethoxy)-2-methoxyethanol
Overview
Description
(S)-2-(2-Hydroxyethoxy)-2-methoxyethanol, commonly known as diethylene glycol monomethyl ether (DEGME), is a colorless liquid with a sweet odor. It is a versatile solvent used in various industries, including pharmaceuticals, coatings, and electronics. DEGME is an important chemical compound that has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of (S)-2-(2-Hydroxyethoxy)-2-methoxyethanol is not well understood. However, it is believed that it acts as a polar solvent, dissolving various compounds and facilitating chemical reactions. This compound has a high boiling point and low vapor pressure, making it a stable solvent that can be used in high-temperature reactions.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is considered safe for use in various industries. However, exposure to high concentrations of this compound can cause irritation to the eyes, skin, and respiratory system. This compound is also a potential reproductive and developmental toxicant, and long-term exposure can lead to liver and kidney damage.
Advantages and Limitations for Lab Experiments
(S)-2-(2-Hydroxyethoxy)-2-methoxyethanol has several advantages as a solvent in lab experiments. It is a polar solvent that can dissolve a wide range of organic and inorganic compounds, making it a versatile solvent for various applications. This compound is also stable at high temperatures, making it suitable for high-temperature reactions. However, this compound has some limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
(S)-2-(2-Hydroxyethoxy)-2-methoxyethanol has several potential future directions for research. One area of research is the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of research is the use of this compound as a solvent for the preparation of metal complexes and in the synthesis of polymers and resins. Additionally, research can be conducted to investigate the potential health effects of this compound and to develop safer alternatives for its use in various industries.
Conclusion:
This compound is a versatile solvent that has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. This compound has several advantages as a solvent, including its ability to dissolve a wide range of organic and inorganic compounds and its stability at high temperatures. However, this compound also has some limitations, including its potential toxicity and the need for careful handling and disposal. Future research can be conducted to further explore the potential applications of this compound and to develop safer alternatives for its use in various industries.
Scientific Research Applications
(S)-2-(2-Hydroxyethoxy)-2-methoxyethanol has been widely used in scientific research for its unique properties. It is a polar solvent that can dissolve a wide range of organic and inorganic compounds. This compound is commonly used as a solvent for the preparation of metal complexes, as well as in the synthesis of polymers and resins. It is also used as a solvent in chromatography and as a reactant in chemical reactions.
properties
IUPAC Name |
2-(2-hydroxyethoxy)-2-methoxyethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4/c1-8-5(4-7)9-3-2-6/h5-7H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADZQGJLBROXLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CO)OCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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